molecular formula C19H26N2O6 B169491 4-Benzyl 1-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate CAS No. 129799-14-0

4-Benzyl 1-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate

Cat. No. B169491
M. Wt: 378.4 g/mol
InChI Key: JHEYLNAAOWKKBQ-UHFFFAOYSA-N
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Description

“4-Benzyl 1-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate” is a chemical compound with the CAS Number: 129799-14-0 . It has a molecular weight of 378.43 . The IUPAC name for this compound is 4-benzyl 1-tert-butyl 2-methyl 1,2,4-piperazinetricarboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C19H26N2O6/c1-19(2,3)27-18(24)21-11-10-20(12-15(21)16(22)25-4)17(23)26-13-14-8-6-5-7-9-14/h5-9,15H,10-13H2,1-4H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dry environment at 2-8°C . The boiling point is 476.9±45.0 C at 760 mmHg .

Scientific Research Applications

Synthesis and Characterization

Various piperazine derivatives, including those similar to 4-Benzyl 1-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate, have been synthesized and characterized, revealing their potential as intermediates for the development of biologically active compounds. For instance, the synthesis of tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was achieved with a significant yield, highlighting its importance as an intermediate for benzimidazole compounds with biological activity (Liu Ya-hu, 2010). Similarly, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was synthesized and characterized, demonstrating its potential in drug discovery through structural and biological evaluations (C. Sanjeevarayappa et al., 2015).

Crystallography and Molecular Structure Analysis

Detailed structural analyses of piperazine derivatives have been conducted to understand their molecular framework and potential interactions, crucial for their applications in drug design and development. For example, the crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate was elucidated, revealing interesting chemistry and a pharmacologically useful core (Ashwini Gumireddy et al., 2021). Additionally, compounds such as tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H) -carboxylate, an important intermediate for anticancer drugs, were synthesized, showcasing the versatility of piperazine derivatives in medicinal chemistry (Binliang Zhang et al., 2018).

Biological Evaluations

The synthesized piperazine derivatives have been subjected to various biological evaluations to determine their potential as therapeutic agents. For instance, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was screened for its in vitro antibacterial and anthelmintic activity, indicating moderate activity and its potential as a lead compound for further drug development (C. Sanjeevarayappa et al., 2015).

Safety And Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302-H315-H319-H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261-P305+P351+P338, which suggest avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

4-O-benzyl 1-O-tert-butyl 2-O-methyl piperazine-1,2,4-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O6/c1-19(2,3)27-18(24)21-11-10-20(12-15(21)16(22)25-4)17(23)26-13-14-8-6-5-7-9-14/h5-9,15H,10-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHEYLNAAOWKKBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1C(=O)OC)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00626244
Record name 4-Benzyl 1-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyl 1-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate

CAS RN

129799-14-0
Record name 4-Benzyl 1-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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